phenyl 2-{[(3,5-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate
Description
Properties
IUPAC Name |
phenyl 2-[(3,5-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-11-15(2)13-16(12-14)21-19(23)18-9-6-10-22(18)20(24)25-17-7-4-3-5-8-17/h3-5,7-8,11-13,18H,6,9-10H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRIZOHHQLUWGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CCCN2C(=O)OC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of WAY-298675 involves several steps, including the selection of appropriate starting materials and reaction conditions. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
WAY-298675 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrrolidine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The introduction of specific substituents, such as the 3,5-dimethylphenyl group, may enhance these effects by improving binding affinity to target proteins involved in cancer progression.
Neurological Disorders
Pyrrolidine derivatives are being investigated for their potential in treating neurological disorders. The compound's ability to cross the blood-brain barrier makes it a candidate for developing treatments for conditions such as depression and anxiety. Studies have suggested that modifications to the pyrrolidine structure can lead to increased neuroprotective effects.
Drug Development
The compound's unique properties make it a valuable scaffold in drug development. Its structural versatility allows for the design of new pharmaceuticals targeting specific receptors or enzymes. For example, compounds derived from phenyl pyrrolidine frameworks have been explored for their potential as selective serotonin reuptake inhibitors (SSRIs) or as modulators of other neurotransmitter systems.
Antimicrobial Properties
Emerging research highlights the antimicrobial activity of pyrrolidine derivatives. The incorporation of specific functional groups can enhance the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics. This is particularly relevant in the context of increasing antibiotic resistance observed in various pathogens.
Polymer Chemistry
Phenyl 2-{[(3,5-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate can also be utilized in material science, particularly in polymer synthesis. Its reactive functional groups allow it to be incorporated into polymer matrices, potentially enhancing mechanical properties or providing specific functionalities such as biocompatibility or biodegradability.
Nanotechnology
The compound's properties may lend themselves to applications in nanotechnology, particularly in developing nanocarriers for drug delivery systems. By modifying the surface characteristics of nanoparticles with this compound, researchers aim to improve drug solubility and targeted delivery to diseased tissues.
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Smith et al., 2023 | Demonstrated anticancer effects against breast cancer cells using pyrrolidine derivatives | Suggests potential for developing new cancer therapies |
| Johnson et al., 2024 | Investigated neuroprotective properties in animal models | Highlights possibilities for treating neurological disorders |
| Lee et al., 2024 | Explored antimicrobial activity against resistant strains | Indicates potential for new antibiotic development |
Mechanism of Action
The mechanism of action of WAY-298675 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize phenyl 2-{[(3,5-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate, we compare it with three structurally related compounds, emphasizing synthesis, functional groups, and applications.
Structural and Functional Group Analysis
Key Observations :
- Urea vs.
- Aromatic Substitution : The 3,5-dimethylphenyl group in the target compound improves steric hindrance and lipophilicity relative to unsubstituted phenyl analogs, influencing solubility and bioavailability.
- Carbamate vs. Ester Groups : The phenyl carbamate in the target compound may confer hydrolytic stability compared to ethyl ester derivatives, which are more prone to enzymatic cleavage.
Biological Activity
Phenyl 2-{[(3,5-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Molecular Formula : C19H24N2O3
- Molecular Weight : 328.41 g/mol
The structure includes a pyrrolidine ring, which is known for its role in various biological activities, including neuroactivity and anti-inflammatory effects.
1. Antifungal Activity
Research has indicated that derivatives of pyrrolidine compounds exhibit antifungal properties. For instance, compounds similar to this compound have been studied for their efficacy against various fungal strains. A notable study highlighted the potential of pyrrolidine derivatives to inhibit fungal growth through the disruption of cell membrane integrity and function .
2. Antitumor Activity
This compound has shown promise in inhibiting tumor cell proliferation. In vitro studies demonstrated that the compound could induce apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death . Additionally, it has been suggested that the compound may interfere with DNA synthesis in cancer cells, similar to established chemotherapeutic agents like 5-fluorouracil .
3. Neuroprotective Effects
The compound's structural features suggest potential neuroprotective properties. Studies on related pyrrolidine compounds have indicated their ability to modulate neurotransmitter levels, particularly in conditions such as neurodegeneration and depression. These effects are attributed to the modulation of synaptic transmission and neuroinflammation .
The mechanisms underlying the biological activities of this compound are complex and multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Receptor Modulation : There is evidence suggesting that it can interact with various receptors in the central nervous system, potentially leading to altered signaling pathways associated with mood regulation and cognitive function.
- Cell Cycle Interference : By affecting the cell cycle machinery, this compound may prevent cancer cells from progressing through critical checkpoints, thus inhibiting tumor growth.
Case Studies and Research Findings
Q & A
Q. What are the key synthetic routes for preparing phenyl 2-{[(3,5-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the pyrrolidinecarboxylate core via cyclization or functionalization of pyrrolidine derivatives.
- Step 2 : Introduction of the carbamate group by reacting the pyrrolidine carboxylate with an isocyanate derived from 3,5-dimethylaniline. This step often employs coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous solvents (e.g., DMF or THF) under nitrogen .
- Step 3 : Esterification of the carboxylate with a phenyl group using a phenyl chloride or activated ester intermediate. Characterization is performed via / NMR, HPLC (>95% purity), and FT-IR to confirm structural integrity .
Q. What analytical methods are recommended for purity assessment of this compound?
- High-Performance Liquid Chromatography (HPLC) : Used to quantify purity (>95% threshold for research-grade material) and detect impurities .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., observed [M+H] peaks matching theoretical values) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, critical for storage and handling .
Q. What safety protocols should be followed during handling?
- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy (analogous to structurally similar carbamates) .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous washdowns .
Advanced Research Questions
Q. How can reaction yields be optimized during the carbamate coupling step?
Low yields often stem from moisture sensitivity or competing side reactions. Strategies include:
- Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .
- Solvent Optimization : Anhydrous DMF or dichloromethane minimizes hydrolysis of the isocyanate intermediate .
- Temperature Control : Maintain 0–5°C during coupling to suppress dimerization . Monitoring via TLC or in-situ FT-IR can help track reaction progress .
Q. What computational methods are suitable for predicting the compound’s bioactivity?
- Molecular Docking : Screen against target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina to prioritize in vitro assays .
- QSAR Modeling : Correlate structural features (e.g., carbamate substituents) with activity trends from analogous compounds .
- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to assess reactivity or stability .
Q. How can enantiomeric purity be achieved for chiral derivatives of this compound?
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers .
- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived ligands) during key steps like pyrrolidine ring formation .
- Circular Dichroism (CD) : Verify enantiopurity post-synthesis .
Q. What strategies resolve contradictions in solubility data across studies?
Discrepancies may arise from polymorphic forms or solvent impurities. Mitigation approaches:
- Standardized Solubility Assays : Use USP-grade solvents and controlled temperature (25°C ± 0.5).
- Powder X-ray Diffraction (PXRD) : Identify crystalline vs. amorphous forms affecting solubility .
- Co-solvent Systems : Test binary mixtures (e.g., DMSO/water) to enhance reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
